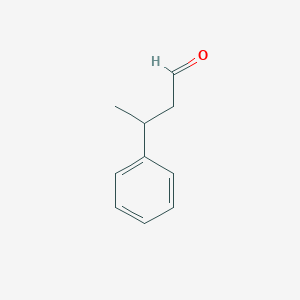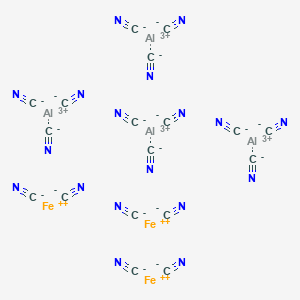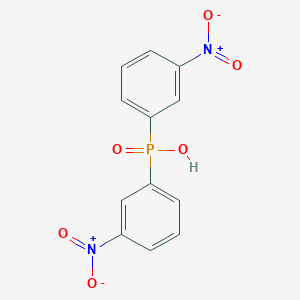
bis(3-nitrophenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an oily, colorless liquid that is used in various fields, including medicine and as an organophosphorus insecticide . Diisopropyl fluorophosphate is known for its potent neurotoxic properties and its ability to inhibit acetylcholinesterase, an enzyme that deactivates the neurotransmitter acetylcholine .
Preparation Methods
Diisopropyl fluorophosphate is synthesized through a multi-step process. The synthesis begins with the reaction of isopropyl alcohol with phosphorus trichloride to form diisopropylphosphite. This intermediate is then chlorinated to produce diisopropylphosphorochloridate, which is subsequently reacted with sodium fluoride to replace the chlorine atom with fluorine, yielding diisopropyl fluorophosphate . The reaction conditions typically involve controlled temperatures and the use of anhydrous solvents to prevent hydrolysis .
Chemical Reactions Analysis
Diisopropyl fluorophosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Oxidation: It can be oxidized to form diisopropyl phosphoric acid.
Substitution: Diisopropyl fluorophosphate can react with nucleophiles, such as amines, to form substituted phosphates.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions include hydrofluoric acid, diisopropyl phosphate, and substituted phosphates .
Scientific Research Applications
Diisopropyl fluorophosphate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of diisopropyl fluorophosphate involves the irreversible inhibition of acetylcholinesterase. Diisopropyl fluorophosphate binds to the serine residue at the active site of the enzyme, forming a stable enzyme-inhibitor complex. This prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine at nerve synapses and neuromuscular junctions . The resulting overstimulation of cholinergic receptors can cause a range of toxic effects, including muscle paralysis and respiratory failure .
Comparison with Similar Compounds
Diisopropyl fluorophosphate is similar to other organophosphorus compounds, such as:
Diisopropyl fluorophosphate is unique in its relatively lower toxicity and its use as a simulant for more toxic nerve agents in research and safety training .
Properties
CAS No. |
18593-20-9 |
|---|---|
Molecular Formula |
C12H9N2O6P |
Molecular Weight |
308.18 g/mol |
IUPAC Name |
bis(3-nitrophenyl)phosphinic acid |
InChI |
InChI=1S/C12H9N2O6P/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,19,20) |
InChI Key |
JLEGDNVOQSBHTR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Key on ui other cas no. |
18593-20-9 |
solubility |
46.2 [ug/mL] |
Synonyms |
Bis(3-nitrophenyl)phosphinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


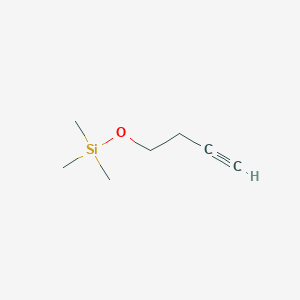
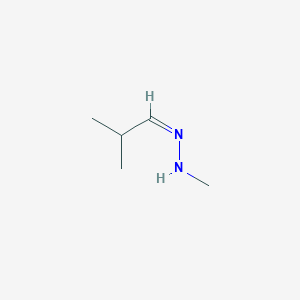
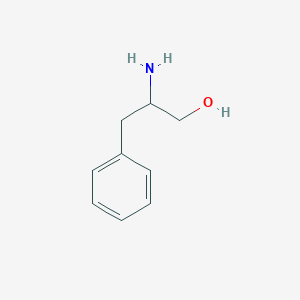
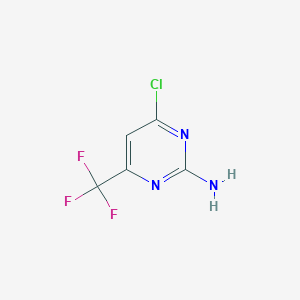
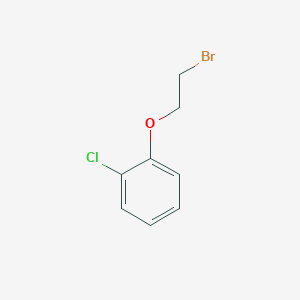
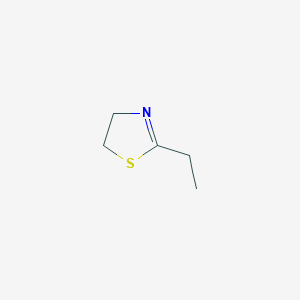
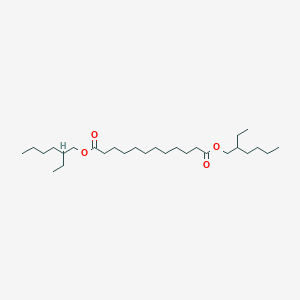

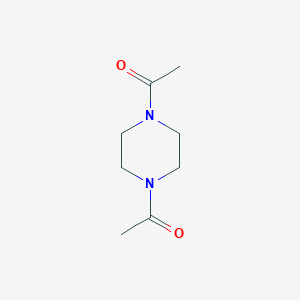
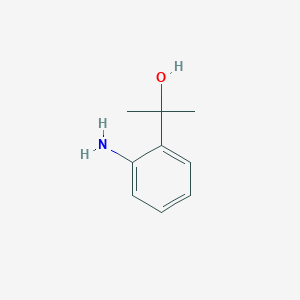
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
